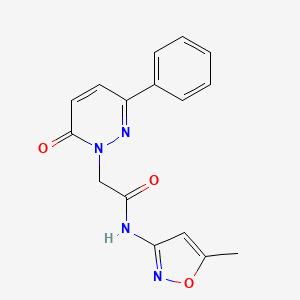

N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-11-9-14(19-23-11)17-15(21)10-20-16(22)8-7-13(18-20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSBNQINEGMVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, followed by the formation of the pyridazine ring, and finally, the coupling of these two moieties.

Isoxazole Ring Formation: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

Pyridazine Ring Formation: The pyridazine ring is often synthesized via the condensation of hydrazine with a diketone or a similar precursor.

Coupling Reaction: The final step involves coupling the isoxazole and pyridazine rings through an acetamide linkage, typically using reagents such as acetic anhydride and a suitable base under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-(1H-Indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

- Key Differences: Replaces the phenyl group at the pyridazinone 3-position with an indole ring.

- However, steric bulk from indole could reduce solubility .

2-(6-Oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

- Key Differences: Incorporates a triazolo-pyridazine ring and thiophene substituent instead of phenyl-pyridazinone.

- The triazolo-pyridazine core may confer rigidity, favoring interactions with planar binding sites. Molecular weight (367.4 g/mol) is lower than the target compound’s inferred mass (~350–370 g/mol), suggesting differences in bioavailability .

Analogs with Modified Acetamide Substituents

(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide

- Key Differences: Substitutes pyridazinone with an indolinone ring and introduces a fluoro substituent.

- Reported activity values (e.g., 5.797) suggest this compound may exhibit stronger biological effects than non-fluorinated analogs, highlighting the impact of halogenation on efficacy .

2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide

- Key Differences: Replaces pyridazinone with a hydroxypyrimidinylsulfanyl group.

- Implications : The sulfur atom in the sulfanyl group increases lipophilicity, which may alter metabolic pathways (e.g., resistance to oxidative degradation). The hydroxyl group on pyrimidine could enhance solubility via hydrogen bonding, contrasting with the target compound’s phenyl group, which prioritizes hydrophobic interactions .

Functional Group and Pharmacokinetic Considerations

- 5-Methylisoxazole vs. Other Heterocycles: The 5-methylisoxazole group in the target compound is retained in several analogs (e.g., compounds), underscoring its role in balancing solubility and target engagement. Replacing it with bulkier groups (e.g., quinoline in ) reduces activity (e.g., 5.408 vs. 5.797), suggesting steric hindrance may limit efficacy .

- Pyridazinone vs.

Research Implications

The target compound’s phenyl-pyridazinone scaffold offers a versatile template for further optimization. Substitution at the pyridazinone 3-position (e.g., indole, thiophene) and modifications to the acetamide linker (e.g., fluorination, sulfur incorporation) present opportunities to fine-tune solubility, metabolic stability, and target specificity. Future studies should prioritize synthesizing derivatives and evaluating their pharmacokinetic and pharmacodynamic profiles to validate these hypotheses.

Biological Activity

N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure combining an isoxazole moiety with a pyridazine derivative, which may contribute to its biological properties. The molecular formula can be represented as follows:

1. Anti-inflammatory Properties

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory activity. For instance, derivatives containing the oxazole ring have been linked to cyclooxygenase (COX) inhibition, which is crucial in managing inflammation. In a study evaluating various oxazolone derivatives, it was found that certain compounds demonstrated potent COX-2 inhibitory activity, suggesting that this compound may share similar mechanisms of action .

Table 1: Comparison of COX Inhibition in Related Compounds

| Compound | COX Inhibition (IC50 μM) |

|---|---|

| Compound A | 0.77 |

| Compound B | 0.39 |

| This compound | TBD |

2. Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Studies have shown that similar oxazole derivatives can inhibit lipid peroxidation effectively, which is linked to their ability to scavenge free radicals . This property is essential in mitigating oxidative stress-related diseases.

3. Antimicrobial Effects

Benzamide derivatives, closely related to the target compound, have been reported to exhibit antimicrobial properties. This suggests that this compound might possess similar activities, warranting further investigation into its efficacy against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds with structural similarities:

- Cyclooxygenase Inhibition : A study highlighted that oxazolone derivatives showed varying degrees of inhibition against COX enzymes, with some achieving an IC50 value as low as 0.39 μM . This indicates a potential pathway for the anti-inflammatory effects of this compound.

- Lipid Peroxidation : The inhibition rates for lipid peroxidation among related compounds ranged from 60% to 91%, demonstrating significant antioxidant activity . This could imply that the target compound may also exhibit protective effects against oxidative damage.

- Antimicrobial Activity : Benzamide derivatives have shown promising results in antimicrobial assays, suggesting that the target compound could be explored for its potential as an antimicrobial agent .

Q & A

Q. 1.1. How can researchers optimize the synthesis of N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including cycloaddition for the isoxazole ring and coupling with pyridazine derivatives. Key steps include:

- Cycloaddition Conditions : Use copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in t-BuOH-H₂O) for regioselective formation of heterocyclic cores, as demonstrated in analogous pyridazine-acetamide syntheses .

- Purification : Employ recrystallization with ethanol or ethyl acetate-hexane mixtures to isolate intermediates. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) .

- Yield Optimization : Adjust stoichiometry of azide and alkyne precursors (1:1 ratio) and extend reaction time (6–8 hours) to ensure completion .

Q. 1.2. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- 1H/13C NMR : Identify substituent environments (e.g., pyridazine C=O at ~165 ppm, isoxazole protons at 5.3–5.5 ppm). Use DMSO-d₆ for solubility and detection of NH groups (δ ~10–11 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1670–1680 cm⁻¹) and heterocyclic ring vibrations (C-N at 1300 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed mass error <2 ppm) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictory bioactivity data across structural analogs (e.g., anti-inflammatory vs. enzyme inhibition)?

Methodological Answer:

- Comparative Assays : Use standardized in vitro models (e.g., COX-1/2 inhibition for anti-inflammatory activity vs. kinase assays for enzyme inhibition). Reference analogs like N-(3-methoxyphenyl)-2-(6-oxo-3-thiophenyl)acetamide, which showed divergent activities due to sulfur vs. oxygen heteroatoms .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., 5-methylisoxazole vs. thiophene) and correlate with activity trends. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like cyclooxygenase or kinases .

Q. 2.2. What experimental strategies are recommended for identifying this compound’s primary biological target?

Methodological Answer:

- Affinity Chromatography : Immobilize the compound on a resin and incubate with cell lysates. Elute bound proteins for LC-MS/MS identification .

- Thermal Shift Assay (TSA) : Monitor protein denaturation temperature shifts in the presence of the compound to identify stabilized targets .

- Transcriptomic Profiling : Treat model cell lines (e.g., cancer or immune cells) and analyze differential gene expression via RNA-seq to infer pathways affected .

Q. 2.3. How can researchers address solubility limitations in in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide or pyridazine moieties to enhance aqueous solubility .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

- Co-solvent Systems : Use DMSO-PBS (≤10% DMSO) or cyclodextrin complexes for in vitro assays .

Data Analysis & Validation

Q. 3.1. What statistical approaches are suitable for validating reproducibility in dose-response experiments?

Methodological Answer:

- EC50/IC50 Validation : Perform nonlinear regression (e.g., four-parameter logistic model) across ≥3 independent replicates. Report 95% confidence intervals .

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points in enzymatic assays .

- Meta-Analysis : Compare results with structurally related compounds (e.g., N-(3-methylpyridin-2-yl) analogs) to assess consistency in potency trends .

Structural & Mechanistic Insights

Q. 4.1. How does the 5-methylisoxazole group influence electronic properties compared to other heterocycles (e.g., thiophene)?

Methodological Answer:

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to compare electron density maps. The methylisoxazole’s electron-withdrawing nature reduces pyridazine ring aromaticity, altering binding interactions vs. electron-rich thiophene analogs .

- Hammett Constants : Use σ values (isoxazole σₚ ≈ 0.65 vs. thiophene σₚ ≈ 0.05) to predict substituent effects on reaction kinetics or bioactivity .

Conflict Resolution in Literature

Q. 5.1. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 49% vs. 75%) for similar routes?

Methodological Answer:

- Parameter Screening : Replicate protocols with controlled variables (e.g., solvent purity, Cu catalyst source). For example, Cu(OAc)₂ from different suppliers may vary in hydration state, affecting reactivity .

- Scale-Dependent Effects : Test yields at micro (0.1 mmol) vs. preparative (5 mmol) scales. Larger scales often suffer from mixing inefficiencies, reducing yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.